molecular formula C7H6BFO4 B1592349 5-Carboxy-2-fluorophenylboronic acid CAS No. 874219-59-7

5-Carboxy-2-fluorophenylboronic acid

Cat. No. B1592349
M. Wt: 183.93 g/mol
InChI Key: YLZPFWJYAFZZHF-UHFFFAOYSA-N
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Patent
US07144896B2

Procedure details

To solution of 3-Bromo-4-fluoro-benzoic acid (1.0 eq) in THF (0.2M) at −78° C. was added n-BuLi (2.5M in Hex; 2.2 eq). The resulting mixture was stirred at −78° C. for 15 min then tri-isopropoxy borane (2.2 eq). The final mixture was stirred 1 h at −78° C. then 4 h at room temperature and finally poured in HCl (10%). After stirring for 12 h, THP was evaporated and the residual mixture was diluted with EtOAc. The organic extract was washed with HCl (10%), brine, dried over MgSO4, filtered and concentrated. The residue was suspended in EtOAc, stirred for 4 h and the desired compound was isolated by filtration.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
final mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[F:11])[C:5]([OH:7])=[O:6].[Li]CCCC.C([O:20][B:21](OC(C)C)[O:22]C(C)C)(C)C>C1COCC1.Cl>[OH:20][B:21]([OH:22])[C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[F:11])[C:5]([OH:7])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=CC1F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C
Step Three
Name
final mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at −78° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
THP was evaporated
ADDITION
Type
ADDITION
Details
the residual mixture was diluted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with HCl (10%), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
STIRRING
Type
STIRRING
Details
stirred for 4 h
Duration
4 h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
OB(C=1C=C(C(=O)O)C=CC1F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.